molecular formula C12H17N5O4 B12335069 Guanosine, 2'-deoxy-N,N-dimethyl-

Guanosine, 2'-deoxy-N,N-dimethyl-

Cat. No.: B12335069
M. Wt: 295.29 g/mol
InChI Key: RPMJQLZNTHIYLO-VCWZQCKKSA-N
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Description

Guanosine, 2’-deoxy-N,N-dimethyl- is a modified nucleoside derived from guanine. It is a purine nucleoside that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a deoxyribose sugar moiety and two methyl groups attached to the nitrogen atoms in the guanine base. This modification imparts unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 2’-deoxy-N,N-dimethyl- typically involves the methylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar to prevent unwanted side reactions. The protected 2’-deoxyguanosine is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions to introduce the methyl groups at the nitrogen atoms. After methylation, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of Guanosine, 2’-deoxy-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

Guanosine, 2’-deoxy-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Guanosine, 2’-deoxy-N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

    Biology: The compound is studied for its role in DNA and RNA interactions, as well as its potential effects on gene expression and regulation.

    Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Guanosine, 2’-deoxy-N,N-dimethyl- involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, affecting their structure and function. The methyl groups may influence the binding affinity and specificity of the nucleoside to various enzymes and proteins, thereby modulating biological pathways. Key molecular targets include DNA polymerases, RNA polymerases, and various transcription factors.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: The parent compound without the methyl modifications.

    Guanosine: A ribonucleoside with a ribose sugar instead of deoxyribose.

    N,N-Dimethylguanosine: A similar compound with methyl groups but attached to a ribose sugar.

Uniqueness

Guanosine, 2’-deoxy-N,N-dimethyl- is unique due to the presence of both deoxyribose and dimethyl modifications. This combination imparts distinct chemical and biological properties, making it a valuable tool in research. The methyl groups can enhance the stability of the nucleoside and influence its interactions with other biomolecules, providing insights into nucleic acid chemistry and potential therapeutic applications.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-9,18-19H,3-4H2,1-2H3/t6-,7+,8+,9?/m0/s1

InChI Key

RPMJQLZNTHIYLO-VCWZQCKKSA-N

Isomeric SMILES

CN(C)C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN(C)C1=NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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